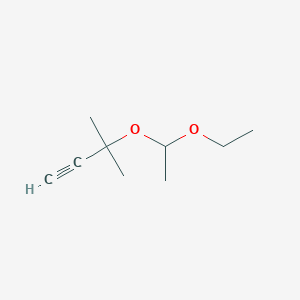![molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4](/img/structure/B8685726.png)
4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is an organic compound characterized by the presence of an iodine atom attached to a biphenyl structure, which is further connected to a diphenylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine typically involves the iodination of a biphenyl precursor followed by the introduction of the diphenylamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of biphenyl. Subsequent reactions involve coupling the iodinated biphenyl with diphenylamine under conditions that may include the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine may involve large-scale iodination processes followed by efficient coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
科学的研究の応用
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the biphenyl structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(4’-iodo-4-biphenylyl)sulfonyltryptophan
- N-(3,3’-dimethyl-4’-iodo-4-biphenylyl)acetanilide
- [(4’-iodo-4-biphenylyl)oxy]acetic acid
Uniqueness
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is unique due to its specific structural features, including the presence of both the iodine atom and the diphenylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
167218-38-4 |
|---|---|
分子式 |
C24H18IN |
分子量 |
447.3 g/mol |
IUPAC名 |
4-(4-iodophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18IN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H |
InChIキー |
CQBYSEGKSOAUPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,4-Diethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8685647.png)











![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)

